molecular formula C13H18N2O B387478 3-cyclopentyl-N-pyridin-3-ylpropanamide CAS No. 339235-71-1

3-cyclopentyl-N-pyridin-3-ylpropanamide

货号: B387478
CAS 编号: 339235-71-1
分子量: 218.29g/mol
InChI 键: FKDTUZRCFIZSDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-cyclopentyl-N-pyridin-3-ylpropanamide is a chemical compound offered for research purposes. It belongs to the class of propanamide derivatives, a group of compounds known to be explored in various pharmacological and medicinal chemistry studies. For instance, propionamide derivatives have been investigated as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists in the search for new analgesic agents . Furthermore, structural analogues featuring pyridine and cyclopentyl groups have been utilized in the design of transient receptor potential vanilloid 1 (TRPV1) antagonists, which are relevant to pain and inflammation research . The presence of both the cyclopentyl and pyridin-3-yl groups in its structure suggests potential for interaction with various biological targets, making it a molecule of interest for developing new chemical probes and lead compounds. This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for ensuring compliance with all local and federal regulations regarding the handling and use of this substance.

属性

CAS 编号

339235-71-1

分子式

C13H18N2O

分子量

218.29g/mol

IUPAC 名称

3-cyclopentyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C13H18N2O/c16-13(8-7-11-4-1-2-5-11)15-12-6-3-9-14-10-12/h3,6,9-11H,1-2,4-5,7-8H2,(H,15,16)

InChI 键

FKDTUZRCFIZSDC-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)NC2=CN=CC=C2

规范 SMILES

C1CCC(C1)CCC(=O)NC2=CN=CC=C2

产品来源

United States

相似化合物的比较

Structural and Functional Differences

The following table summarizes key differences between 3-cyclopentyl-N-pyridin-3-ylpropanamide and five related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications Reference
3-Cyclopentyl-N-pyridin-3-ylpropanamide C₁₃H₁₈N₂O 218.3 Cyclopentyl, pyridin-3-yl Balanced lipophilicity; moderate solubility N/A
3-Cyclopentyl-N-(3-piperidin-1-ylphenyl)propanamide C₁₉H₂₈N₂O 300.4 Cyclopentyl, piperidin-1-ylphenyl Increased steric bulk; reduced solubility
N-3-Pyridinylcyclopropanecarboxamide C₉H₁₀N₂O 162.2 Cyclopropane, pyridin-3-yl Higher metabolic stability; smaller size
3-(3-Methyl-3H-diazirin-3-yl)-N-(pyrimidin-2-yl)propanamide C₉H₁₁N₅O 205.2 Diazirinyl, pyrimidin-2-yl Photoaffinity labeling utility
N-(3-Amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide C₁₄H₁₄FN₃O₂ 275.3 Fluoroaniline, oxopyridinyl Enhanced bioavailability; hydrogen bonding
3-(Phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide C₂₀H₂₅N₂O₄S 389.5 Phenylsulfonyl, tetrahydropyran Increased polarity; potential for H-bonding

Key Observations

Impact of Cyclic Substituents :

  • The cyclopentyl group in the target compound provides greater steric bulk compared to cyclopropane in N-3-pyridinylcyclopropanecarboxamide , likely reducing metabolic clearance but increasing lipophilicity.
  • Replacement with a piperidin-1-ylphenyl group () introduces additional nitrogen atoms and aromaticity, which may enhance binding to targets like G-protein-coupled receptors but reduce solubility .

Functional Group Variations: The diazirinyl group in 3-(3-methyl-3H-diazirin-3-yl)-N-(pyrimidin-2-yl)propanamide () is a photoaffinity label, enabling covalent binding studies , whereas the target compound lacks such reactive moieties. Fluorine in N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide () improves electronegativity and bioavailability, a feature absent in the target compound .

Solubility and Polarity :

  • The phenylsulfonyl group in ’s compound increases polarity and aqueous solubility compared to the cyclopentyl group in the target compound .

Research Findings and Implications

  • Biological Activity : Pyridin-3-yl amides are frequently explored in kinase inhibition (e.g., c-Met inhibitors), implying that the target compound may share similar mechanisms .
  • Limitations : The absence of cyclopentyl-propanamide-specific data in the evidence necessitates caution in extrapolating properties from analogs.

准备方法

Carboxylic Acid Activation

Activation of 3-cyclopentylpropanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acid chloride, which can subsequently react with 3-aminopyridine. For example:

3-Cyclopentylpropanoic acidSOCl23-Cyclopentylpropanoyl chloride3-AminopyridineTarget compound\text{3-Cyclopentylpropanoic acid} \xrightarrow{\text{SOCl}_2} \text{3-Cyclopentylpropanoyl chloride} \xrightarrow{\text{3-Aminopyridine}} \text{Target compound}

This method typically requires anhydrous conditions and a base (e.g., triethylamine) to scavenge HCl. Yields for analogous amide formations range from 60–85%, depending on steric and electronic factors.

Coupling Reagent-Mediated Synthesis

Modern coupling agents such as HATU, EDCl, or DCC facilitate direct amidation without isolating the acid chloride. A representative procedure involves:

  • Dissolving 3-cyclopentylpropanoic acid (1.0 eq) and 3-aminopyridine (1.2 eq) in dichloromethane.

  • Adding EDCl (1.5 eq) and HOBt (1.5 eq) as activators.

  • Stirring at room temperature for 12–24 hours.

Purification via silica gel chromatography typically affords the product in 70–90% yield for structurally similar amides.

Alternative Pathways via Functional Group Interconversion

Nitrile Hydrolysis

3-Cyclopentylpropionitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, followed by amide coupling:

3-CyclopentylpropionitrileH2O, H+/OH3-Cyclopentylpropanoic acidAmide\text{3-Cyclopentylpropionitrile} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{3-Cyclopentylpropanoic acid} \rightarrow \text{Amide}

This two-step approach avoids handling reactive acyl chlorides but may require stringent temperature control to prevent over-hydrolysis.

Reductive Amination

While less common for aryl amines, reductive amination between 3-cyclopentylpropanal and 3-aminopyridine could theoretically yield the target compound. However, this method is hampered by the poor nucleophilicity of aromatic amines and competing side reactions, resulting in yields below 30% for analogous systems.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The cyclopentyl group introduces significant steric bulk, which can impede both acid activation and amine nucleophilicity. Strategies to enhance reactivity include:

  • Using excess coupling reagents (e.g., 2.0 eq EDCl)

  • Elevated temperatures (40–60°C) during amidation

  • Microwave-assisted synthesis to accelerate reaction kinetics

Purification Considerations

Due to the compound’s lipophilic nature, reverse-phase chromatography (C18 silica, acetonitrile/water gradients) or recrystallization from ethanol/water mixtures is recommended for final purification.

Analytical Characterization Data

Critical spectroscopic signatures for verifying the structure include:

  • ¹H NMR (CDCl₃): δ 1.40–1.70 (m, cyclopentyl CH₂), 2.35 (t, J = 7.5 Hz, COCH₂), 3.50 (t, J = 7.5 Hz, CH₂N), 7.25–8.50 (m, pyridin-3-yl protons)

  • MS (ESI): m/z 247.3 [M+H]⁺

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid Chloride Coupling70–85≥95High efficiency, scalableRequires SOCl₂ handling
EDCl/HOBt Mediated75–90≥97Mild conditions, no gaseous byproductsCost of coupling reagents
Nitrile Hydrolysis50–6590–94Avoids acyl chloridesTwo-step process, lower overall yield

常见问题

Q. What are the key steps in synthesizing 3-cyclopentyl-N-pyridin-3-ylpropanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including amide bond formation between cyclopentylpropanoyl derivatives and 3-aminopyridine. Critical steps include:

  • Coupling reactions : Use coupling agents like HATU or DCC to activate the carboxylic acid moiety for nucleophilic attack by the pyridinyl amine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Maintain temperatures between 0–25°C to minimize side reactions during amide formation .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate the compound with >95% purity .

Q. Which spectroscopic methods are most effective for characterizing the molecular structure of 3-cyclopentyl-N-pyridin-3-ylpropanamide?

Prioritize the following techniques:

  • 1H/13C NMR : Confirm the cyclopentyl ring (δ ~1.5–2.5 ppm for protons; ~25–35 ppm for carbons) and pyridinyl protons (δ ~7.5–8.5 ppm) .
  • IR spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular formula (C₁₃H₁₈N₂O) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods be integrated into designing novel derivatives of 3-cyclopentyl-N-pyridin-3-ylpropanamide to predict biological activity?

  • Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with favorable binding affinities .
  • Machine learning : Train models on existing SAR data to forecast bioactivity and guide synthetic priorities .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Purity verification : Use HPLC-MS to confirm >98% purity, as impurities (e.g., unreacted starting materials) may skew in vitro assays .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to identify metabolites that may mask in vivo efficacy .
  • Structural confirmation : Employ X-ray crystallography to rule out stereochemical mismatches between synthesized and bioactive forms .

Q. How can statistical experimental design (DoE) optimize reaction conditions for scalable synthesis?

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent ratio, temperature) .
  • Response surface methodology (RSM) : Model interactions between factors (e.g., pH and reaction time) to maximize yield .
  • Validation : Replicate optimal conditions in continuous flow reactors for enhanced reproducibility and waste reduction .

Q. What advanced techniques elucidate the three-dimensional conformation of 3-cyclopentyl-N-pyridin-3-ylpropanamide in solution?

  • Nuclear Overhauser effect spectroscopy (NOESY) : Detect spatial proximity between cyclopentyl and pyridinyl protons to infer folding patterns .
  • Molecular dynamics simulations : Predict solvation effects and conformational flexibility using force fields (e.g., AMBER) .

Data Analysis and Validation

Q. How should researchers analyze discrepancies in enzymatic inhibition assays involving this compound?

  • Dose-response validation : Repeat assays with freshly prepared stock solutions to rule out solvent degradation .
  • Negative controls : Include known inhibitors to confirm assay sensitivity and rule off-target effects .
  • Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to assess competitive vs. non-competitive inhibition .

Q. What methodologies ensure reproducibility in synthesizing 3-cyclopentyl-N-pyridin-3-ylpropanamide across laboratories?

  • Standardized protocols : Document reaction parameters (e.g., inert atmosphere, stirring rate) to minimize operator-dependent variability .
  • Inter-lab validation : Share batches for cross-characterization via round-robin testing (e.g., NMR, HRMS) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。